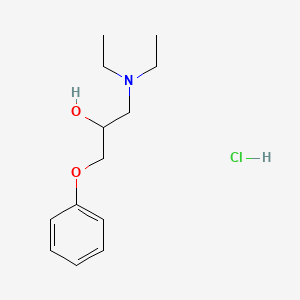

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethylamine is an organic compound with the formula (CH3CH2)2NH . It is a secondary amine, a flammable, weakly alkaline liquid that is miscible with most solvents . It is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor .

Synthesis Analysis

Diethylamine is produced commercially via the alumina-catalyzed reaction from ethanol and ammonia . It is obtained together with ethylamine and triethylamine . Diethylamine is used in the production of corrosion inhibitor N, N-diethylaminoethanol, by reaction with ethylene oxide .Molecular Structure Analysis

The molecular structure of diethylamine is represented by the formula (CH3CH2)2NH . The molecular weight of diethylamine is 73.139 g·mol−1 .Chemical Reactions Analysis

Diethylamine is a precursor to a wide variety of other commercial products . It is also sometimes used in the illicit production of LSD .Physical And Chemical Properties Analysis

Diethylamine has a density of 0.7074 g mL−1 . It has a melting point of −49.80 °C and a boiling point of 54.8 to 56.4 °C . It is miscible with water .Scientific Research Applications

Synthesis and Characterization

Novel Metallophthalocyanines Synthesis : Research demonstrates the synthesis of novel metal-free and metallophthalocyanines incorporating 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride. These compounds are characterized by their aggregation behaviors in different solvents, contributing to the understanding of phthalocyanine chemistry and its potential applications in materials science (Acar et al., 2012).

Electropolymerization Studies : A study focused on synthesizing silicon naphthalocyanines (SiNc) bearing electropolymerizable units derived from 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride. The research highlighted the non-aggregated nature of SiNcs in various solvents and explored their electrochemical properties, indicating potential applications in electronics and materials science (Bıyıklıoğlu & Alp, 2017).

Application in Material Science

- Poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] : This research synthesized and characterized a novel phosphazene polymer for potential biomedical applications. The study delved into the hydrolytic degradation of the polymer in various media, showcasing its potential as a biodegradable material (Amin et al., 2017).

Catalytic Activities

- Cyclohexene Oxidation Catalysts : Iron(II) and cobalt(II) phthalocyanine complexes derived from 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride were studied for their catalytic activity in the oxidation of cyclohexene. The research demonstrated the complexes' ability to selectively oxidize cyclohexene, indicating their potential as efficient catalysts in organic synthesis processes (Saka et al., 2013).

Safety and Hazards

properties

IUPAC Name |

1-(diethylamino)-3-phenoxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13;/h5-9,12,15H,3-4,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWIRDBOPHDBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(COC1=CC=CC=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)

![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)